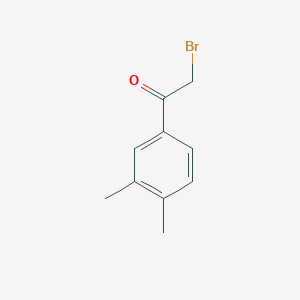

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Übersicht

Beschreibung

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone are currently unknown. This compound is primarily used for research and development purposes

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes in the cell, depending on the specific targets and the nature of the reaction.

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

As a research compound, it is primarily handled and stored in solid form at 2-8°C . Its bioavailability, metabolism, and excretion patterns in the human body are currently unknown.

Result of Action

Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone. For instance, its reactivity might be influenced by the pH and temperature of its environment. Furthermore, it should be handled and stored properly to maintain its stability .

Biologische Aktivität

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, also known as 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide, is a brominated aromatic ketone notable for its potential biological activities, particularly its fungicidal properties. This compound's unique structure, characterized by a bromine atom and a 3,4-dimethylphenyl group attached to an ethanone core, influences its reactivity and interactions with biological systems.

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : Approximately 227.09 g/mol

- CAS Number : 2633-50-3

Biological Activity

Research indicates that this compound exhibits significant fungicidal properties . The mechanism of action appears to involve interference with fungal cellular processes, although specific pathways remain to be fully elucidated.

Preliminary studies suggest that the compound may disrupt fungal cell membranes or metabolic pathways. The bromine substitution enhances its reactivity, allowing it to interact effectively with biological targets, which could lead to therapeutic applications in antifungal treatments.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoacetophenone | C₈H₇BrO | Lacks dimethyl substitution but retains brominated structure |

| 3-Bromo-4-methylacetophenone | C₁₀H₁₁BrO | Similar aromatic structure with different substitution |

| 4-Bromo-3-methylacetophenone | C₁₀H₁₁BrO | Variation in substitution affecting biological activity |

The unique substitution pattern of this compound significantly influences both its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Fungicidal Activity : A study demonstrated that this compound exhibited potent antifungal activity against various fungal strains, suggesting its potential as a lead compound for developing antifungal agents.

- Cellular Interaction Studies : Interaction studies indicated that the compound might affect the integrity of fungal cell membranes, leading to cell death. Further research is needed to clarify the specific interactions at the molecular level.

- Antiproliferative Effects : Although primarily noted for its fungicidal properties, some derivatives of related compounds have shown antiproliferative effects against cancer cell lines. This suggests that modifications in the structure could enhance or alter biological activity .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone exhibits various biological activities. Notably:

- Antimicrobial Activity : Studies have shown that the compound possesses fungicidal properties against several fungal strains, making it a candidate for agricultural applications as a fungicide.

- Antitumor Effects : Preliminary investigations suggest potential antitumor activity, with mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these mechanisms and optimize its efficacy .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing various pharmaceutical compounds. Its applications include:

- Synthesis of Anticancer Agents : The compound is used as a building block in the synthesis of novel anticancer agents through various chemical transformations such as cyclization and functional group modifications .

- Development of Antifungal Agents : Leveraging its antimicrobial properties, researchers are exploring derivatives of this compound for developing new antifungal medications.

Case Studies

Several case studies highlight the potential of this compound in practical applications:

- Case Study 1: Synthesis of Triazole Derivatives : A study reported the successful use of this compound in synthesizing triazole derivatives through S-alkylation reactions. The resulting compounds showed enhanced biological activity and could serve as leads for further drug development .

- Case Study 2: Functionalization for Drug Development : Researchers have utilized this compound to create functionalized derivatives that exhibit improved solubility and bioavailability, crucial for effective drug formulation .

Analyse Chemischer Reaktionen

Aminothiazole Formation

Reaction with thiocarbamide derivatives yields substituted aminothiazoles :

| Thiocarbamide Reagent | Product | Reaction Conditions | Biological Activity |

|---|---|---|---|

| Thiourea | 4-(3,4-Dimethylphenyl)thiazol-2-amine | Ethanol, reflux (2 hrs) | Moderate fungicidal activity |

| Phenyl thiourea | 4-(3,4-Dimethylphenyl)-N-phenylthiazol-2-amine | Ethanol, reflux (2 hrs) | Structure-activity studies |

| Thioacetamide | 4-(3,4-Dimethylphenyl)-2-methylthiazole | Ethanol, reflux (2 hrs) | Bioactive intermediate |

Nucleophilic Substitution with Amines

The bromine atom undergoes substitution with nitrogen nucleophiles:

-

Reaction with p-chloroaniline produces 2-(4-chlorophenylamino)-1-(3,4-dimethylphenyl)ethanone, confirmed by -NMR ( 2.25 ppm for methyl groups) and IR ( 1665 cm for ketone C=O) .

-

Interaction with 2-aminobenzenethiol forms a thioether intermediate, which cyclizes to yield benzothiazine derivatives under basic conditions .

Cyanide Displacement

Treatment with potassium cyanide in ethanol (reflux, 4 hrs) replaces bromine with a cyano group, generating 2-cyano-1-(3,4-dimethylphenyl)ethanone. This product serves as a precursor for further functionalization, such as hydrolysis to carboxylic acids .

Mechanistic Insights

The reactivity follows a bimolecular nucleophilic substitution (S2) pathway:

-

Electrophilic activation : The ketone group polarizes the C-Br bond, increasing electrophilicity at the β-carbon.

-

Nucleophilic attack : Reagents (e.g., thiols, amines) displace bromide, forming a new carbon-heteroatom bond.

-

Cyclization : Intramolecular reactions (e.g., with adjacent amino or thiol groups) yield fused heterocycles like thiazoles or benzimidazoles .

Fungicidal Activity of Derivatives

Synthesized thiazoles show variable efficacy against Aspergillus niger and Candida albicans:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Thiazolo[3,2-b]benzoimidazole | 18 ± 1.2 | 32 |

| 4-(3,4-Dimethylphenyl)-3-phenylthiazole-2(3H)-thione | 15 ± 0.8 | 64 |

The highest activity correlates with electron-withdrawing substituents on the thiazole ring .

Comparative Reactivity

Reaction rates depend on solvent polarity and nucleophile strength:

-

Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.

-

Thiols react faster than amines due to higher nucleophilicity ( ~8–10 vs. ~30–40) .

This compound’s versatility in generating bioactive heterocycles underscores its importance in medicinal chemistry. Further studies could explore its use in metal-catalyzed cross-coupling or photochemical reactions.

Eigenschaften

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYMNSEASALNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395263 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-50-3 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using 2-bromo-1-(3,4-dimethylphenyl)ethanone in this study?

A1: 2-bromo-1-(3,4-dimethylphenyl)ethanone serves as the crucial starting material for synthesizing a series of novel thiazole derivatives []. The researchers chose this compound due to the reactivity of the bromine atom, allowing for various substitutions and modifications to create diverse thiazole structures. This approach aims to investigate the structure-activity relationship and identify promising candidates with enhanced fungicidal properties.

Q2: How were the synthesized thiazole derivatives structurally characterized?

A2: The synthesized compounds were rigorously characterized using a combination of analytical techniques. These techniques included elemental analysis to confirm the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H-NMR (proton nuclear magnetic resonance) spectroscopy to determine the proton environments within the molecules, and mass spectrometry to determine the molecular weight and fragmentation patterns []. These combined data provided a comprehensive understanding of the structures of the newly synthesized thiazole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.